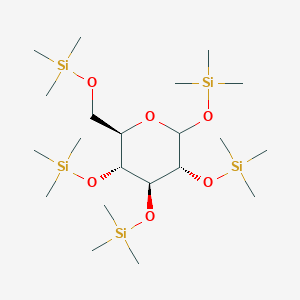

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose

Overview

Description

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose is a derivative of D-glucose where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is widely used in organic synthesis and glycobiology research due to its stability and reactivity. The trimethylsilyl groups protect the hydroxyl groups, making the compound useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose typically involves the reaction of D-glucose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silyl ethers, which are then converted to the final product. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its original hydroxyl form.

Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove trimethylsilyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Glycobiology

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose plays a crucial role in glycobiology, which explores the structure and function of carbohydrates in biological systems. Its applications include:

- Synthesis of Glycosylated Compounds : This compound is utilized as a building block for synthesizing complex glycans and glycoproteins. The TMS groups protect the hydroxyl functionalities during multi-step synthesis processes.

- Studying Protein-Glycan Interactions : It aids in understanding how glycans interact with proteins, which is essential for elucidating biological processes such as cell signaling and immune responses.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). This application enhances the detection and quantification of carbohydrates by improving their volatility and thermal stability.

Medicinal Chemistry

The compound's ability to form glycosylated derivatives makes it significant in medicinal chemistry:

- Development of Glycan-based Therapeutics : Research indicates that glycan modifications can influence drug efficacy and targeting. This compound is instrumental in creating glycan-based drugs that can improve therapeutic outcomes.

- Diagnostics : It is also explored for use in diagnostic assays where glycan profiling is essential for disease detection and monitoring.

Industrial Applications

In industrial contexts, this compound is employed for:

- Synthesis of Biocompatible Materials : Its derivatives are used to create materials that mimic natural glycoproteins for use in biomedical applications.

- Food Industry : The compound can be utilized to modify carbohydrate structures in food products for enhanced stability and flavor profiles.

Case Study 1: Synthesis of Glycosylated Antibodies

A study demonstrated the use of this compound in synthesizing glycosylated antibodies. The modified sugar facilitated selective glycosylation at specific sites on the antibody molecule. This modification improved the antibody's stability and binding affinity to target antigens.

Case Study 2: GC-MS Analysis of Carbohydrates

In another study focused on carbohydrate analysis using GC-MS techniques, researchers utilized this compound as a derivatizing agent. The results indicated enhanced sensitivity and resolution in detecting various carbohydrate species compared to traditional methods without derivatization.

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose involves the protection of hydroxyl groups by trimethylsilyl groups. This protection prevents unwanted side reactions during chemical synthesis. The compound can be selectively deprotected under mild conditions, allowing for precise control over the reaction process.

Comparison with Similar Compounds

- 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-mannopyranose

- 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-alpha-D-galactose

Comparison: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in terms of stability and ease of deprotection. The choice of compound depends on the specific requirements of the synthesis or research application.

Biological Activity

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose is a silylated derivative of D-glucose that has garnered attention for its potential biological activities. This compound is notable for its structural modifications that enhance its solubility and stability, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound features five trimethylsilyl groups attached to the hydroxyl positions of D-glucopyranose. This modification significantly alters its physicochemical properties, affecting its interactions with biological systems.

Antimicrobial Properties

Research indicates that derivatives of glucopyranose, including this compound, exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and prevent biofilm formation.

Antioxidant Activity

The antioxidant properties of glucopyranosyl derivatives are well-documented. The presence of multiple hydroxyl groups in glucopyranose derivatives contributes to their ability to scavenge free radicals and reduce oxidative stress.

- Mechanisms : The antioxidant activity may be attributed to the electron-donating ability of the hydroxyl groups and the stabilization of free radicals through various mechanisms .

Study on Antimicrobial Efficacy

A study conducted on related silylated compounds highlighted their potential in reducing microbial load in clinical settings. The study involved testing against common pathogens and assessing biofilm disruption capabilities. Results indicated a marked reduction in microbial adherence and viability when treated with silylated glucopyranosides.

| Compound | Concentration (μM) | Biofilm Inhibition (%) |

|---|---|---|

| PGG | 3.6 | 50 |

| TMS-D-Glucose | 5.0 | 45 |

Table 1: Comparison of biofilm inhibition percentages for different glucopyranosides.

Pharmacological Applications

Research has begun exploring the pharmacological applications of this compound in drug formulation due to its favorable solubility profile. Its potential as a drug delivery agent is under investigation.

Properties

IUPAC Name |

trimethyl-[[(2R,3R,4S,5R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFHNIVPOLWPCF-AWGDKMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H52O6Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544478 | |

| Record name | 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19126-99-9 | |

| Record name | 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.